molecular formula C6H4Cl2N2O2 B6592481 2,6-Dichloro-3-methyl-4-nitropyridine CAS No. 2089315-05-7

2,6-Dichloro-3-methyl-4-nitropyridine

Cat. No. B6592481
CAS RN: 2089315-05-7
M. Wt: 207.01 g/mol
InChI Key: HSINFMDETPIEIM-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methyl-4-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of nitropyridines, such as 2,6-Dichloro-3-methyl-4-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-methyl-4-nitropyridine is represented by the linear formula C6H4Cl2N2O2 . The InChI code for this compound is 1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-5(7)9-6(3)8/h2H,1H3 .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2,6-Dichloro-3-methyl-4-nitropyridine is a solid compound . It has a molecular weight of 207.01 and is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

1. Synthesis of 4-amino-2,6-dichloropyridine and its derivatives 2,6-Dichloro-3-methyl-4-nitropyridine is used as a starting material for the synthesis of 4-amino-2,6-dichloropyridine and its derivatives. These compounds are important intermediates in the synthesis of new energetic materials. The synthetic reactions proceed under mild conditions .

2. Development of Energetic Materials The synthesis and development of new energetic materials focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties. 2,6-Dichloro-3-methyl-4-nitropyridine is used in the synthesis of these materials .

3. Synthesis of Insensitive High Explosives (IHE) One of the effective approaches used to synthesize insensitive high explosives (IHE) is to incorporate a maximum possible percentage of nitrogen into energetic materials. 2,6-Dichloro-3-methyl-4-nitropyridine is used in this synthesis .

4. Synthesis of Nitroheteroaromatic Systems The difficulty of synthesizing some nitroheteroaromatic systems may be attributed to their electron deficiency, making electrophilic aromatic substitution problematic. 2,6-Dichloro-3-methyl-4-nitropyridine is used in the synthesis of these systems .

5. Synthesis of Novel Nitropyridyl-Based Dichloropropene Ethers A series of nitropyridyl-based dichloropropene ether analogues were synthesized by reacting nitro-based halopyridine with 2,6-dichloro-3-methyl-4-nitropyridine. These compounds exhibited potent insecticidal activities against various lepidopteran pests .

6. Synthesis of Pyridyldifluoroacetates 2,6-Dichloro-3-methyl-4-nitropyridine was used in the synthesis of pyridyldifluoroacetates .

7. Preparation of Bicyclooxacalixhetarene 2,6-Dichloro-3-methyl-4-nitropyridine was used as a starting reagent in the preparation of bicyclooxacalixhetarene .

Safety and Hazards

This compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315, H317, H319, and H335 . The precautionary statements associated with this compound are P261, P264, P271, P272, P280, P302+P352, P305+P351+P338, P312, P362, P403+P233, and P501 .

properties

IUPAC Name

2,6-dichloro-3-methyl-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-5(7)9-6(3)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSINFMDETPIEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-methyl-4-nitropyridine

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